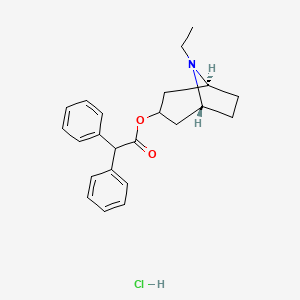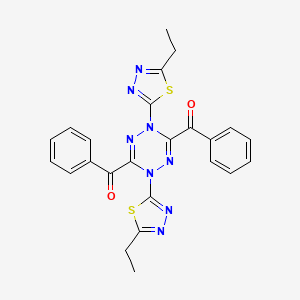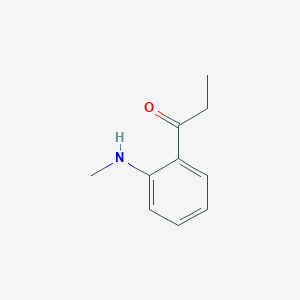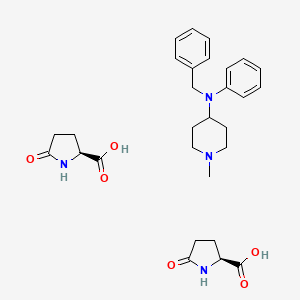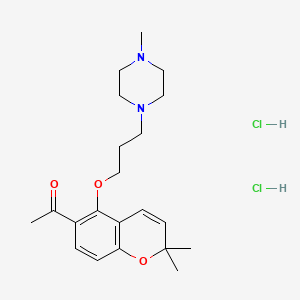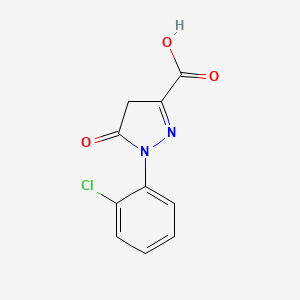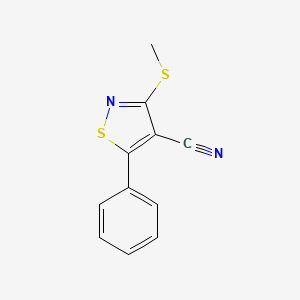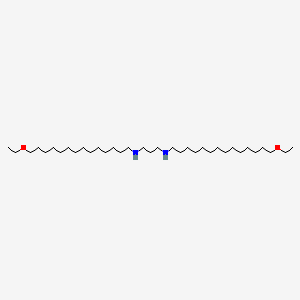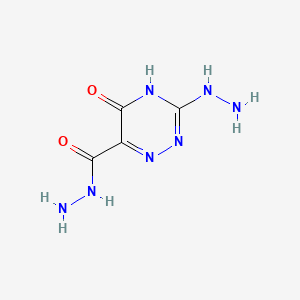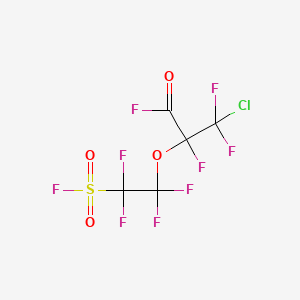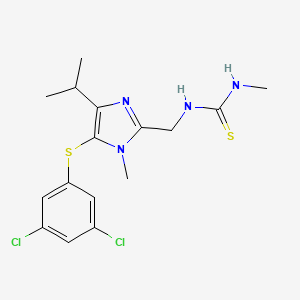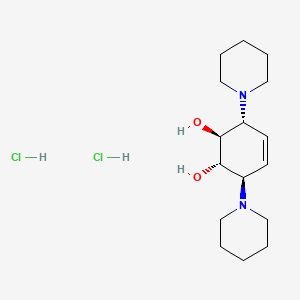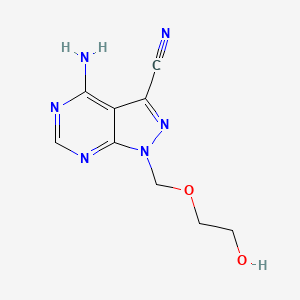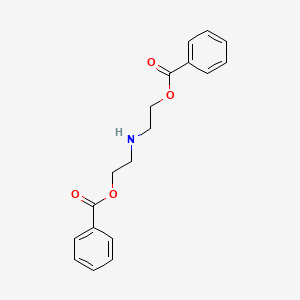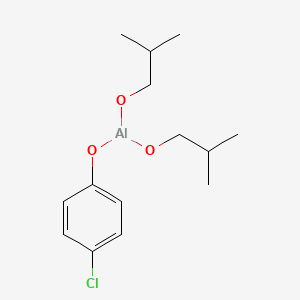
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.
Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.
Reduction: Reduced aluminum complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and therapeutic applications.
Industry: Applied in materials science for the development of new materials and coatings.
作用機序
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.
類似化合物との比較
(4-Chlorophenolato)bis(ethanolato)aluminum
(4-Chlorophenolato)bis(acetato)aluminum
特性
CAS番号 |
71411-86-4 |
|---|---|
分子式 |
C14H22AlClO3 |
分子量 |
300.76 g/mol |
IUPAC名 |
(4-chlorophenoxy)-bis(2-methylpropoxy)alumane |
InChI |
InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChIキー |
PJTFMUSOASBQCC-UHFFFAOYSA-M |
正規SMILES |
CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


